

Benzyl-PEG3-amine: A Technical Guide for Researchers in Targeted Protein Degradation

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Compound of Interest

Compound Name: Benzyl-PEG3-amine

Cat. No.: B582000

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This technical guide provides an in-depth overview of **Benzyl-PEG3-amine**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, a representative synthetic protocol for its application, and the fundamental biological pathway it influences.

Core Compound Data

Benzyl-PEG3-amine is a monodisperse polyethylene glycol (PEG) linker containing a benzyl-protected terminal end and a reactive primary amine. This structure makes it an ideal component for the modular synthesis of PROTACs, where it serves as a flexible spacer connecting a target protein ligand to an E3 ubiquitin ligase ligand.

Below is a summary of the key quantitative data for **Benzyl-PEG3-amine**:

Property	Value	Source(s)
CAS Number	86770-75-4	MedKoo Biosciences, Sigma-Aldrich, MedchemExpress.com, DC Chemicals, BOC Sciences
Molecular Weight	239.32 g/mol	MedKoo Biosciences, BOC Sciences
Alternate Molecular Weight	239.31 g/mol	Sigma-Aldrich, MedchemExpress.com, DC Chemicals
Chemical Formula	C13H21NO3	MedKoo Biosciences, Sigma-Aldrich, MedchemExpress.com, BOC Sciences
Exact Mass	239.1521 g/mol	MedKoo Biosciences, BOC Sciences

The Role of Benzyl-PEG3-amine in PROTAC-Mediated Protein Degradation

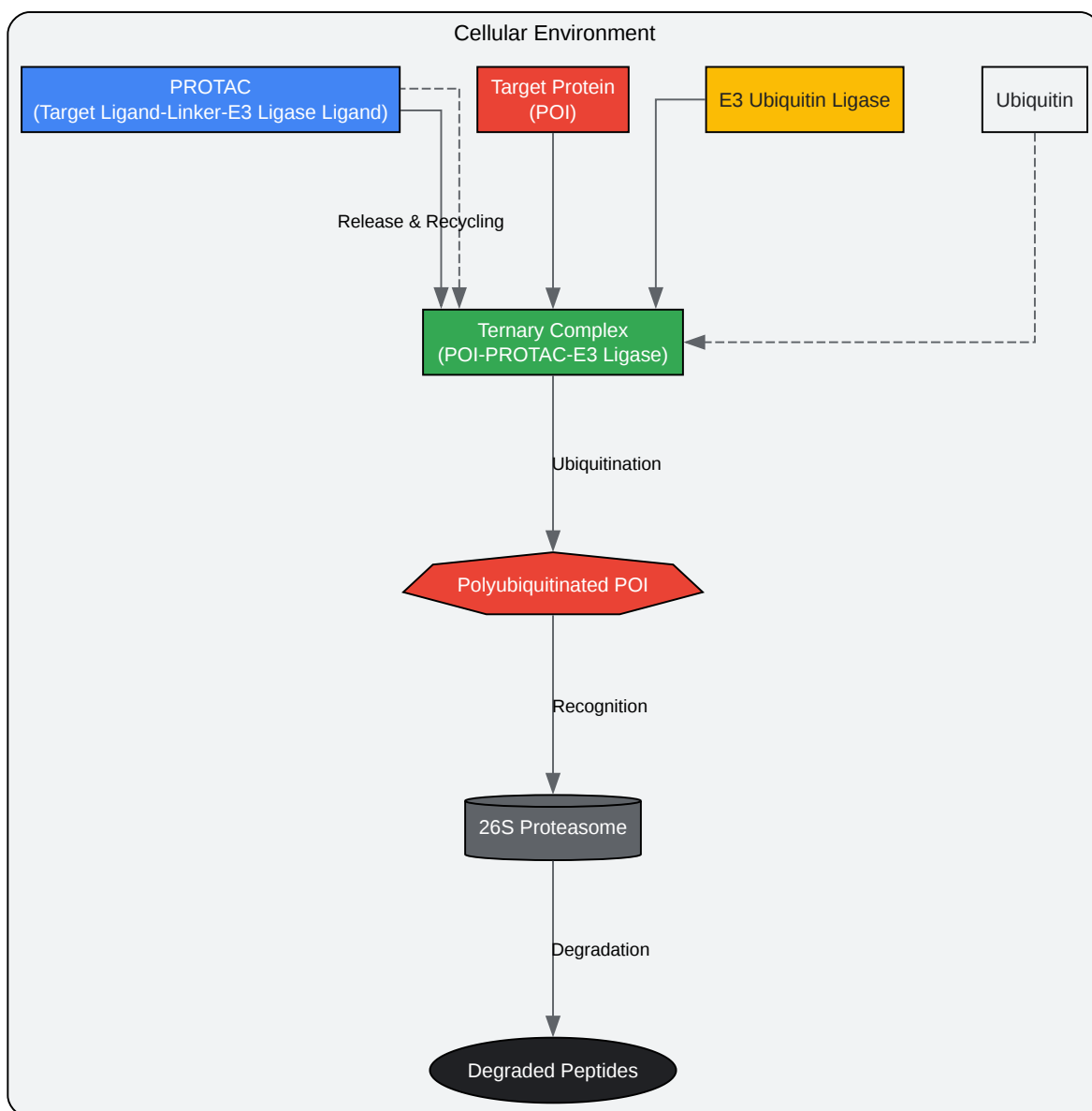
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. **Benzyl-PEG3-amine** functions as this critical linker.

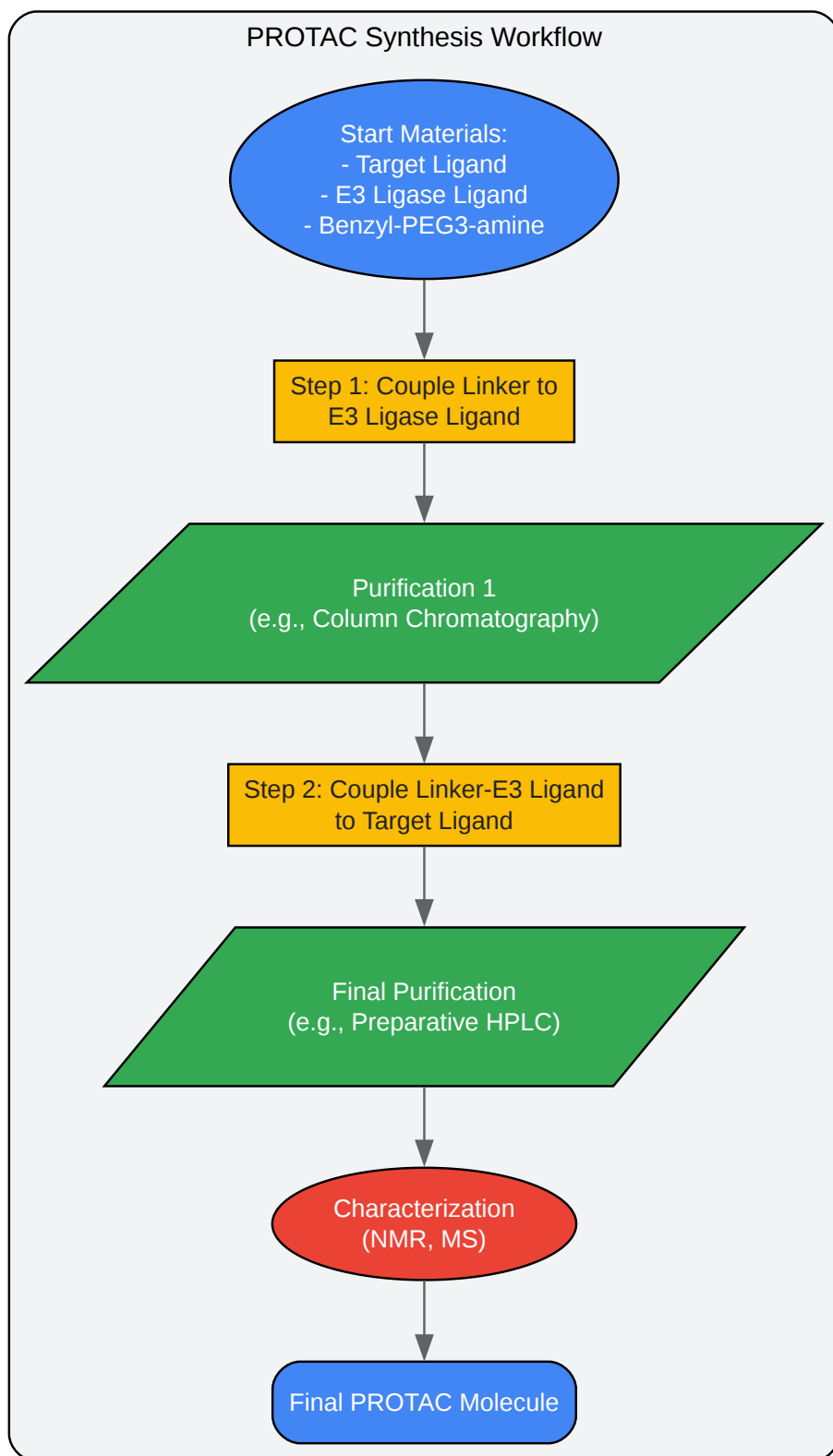
The general mechanism of action for a PROTAC is as follows:

- The PROTAC molecule enters the cell.
- One end of the PROTAC binds to the target protein (POI).

- The other end of the PROTAC binds to an E3 ubiquitin ligase, forming a ternary complex between the POI and the E3 ligase.
- The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules to the POI, tagging it for degradation.
- The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
- The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.

The following diagram illustrates this signaling pathway:





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